Ethyl 2-benzamido-2-cyanoacetate

Description

BenchChem offers high-quality Ethyl 2-benzamido-2-cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-benzamido-2-cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

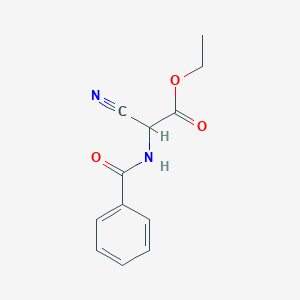

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-benzamido-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)14-11(15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZGULCGNJTQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-benzamido-2-cyanoacetate: Structure, Properties, and Synthetic Insights for Drug Development

For distribution to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of Ethyl 2-benzamido-2-cyanoacetate, a molecule of interest in medicinal chemistry. We will delve into its chemical architecture, predict its physicochemical properties, and propose a viable synthetic pathway. Furthermore, we will explore its potential applications as a versatile building block in the synthesis of heterocyclic compounds and other pharmacologically active agents.

Introduction: The Chemical Potential of a Multifunctional Scaffold

Ethyl 2-benzamido-2-cyanoacetate (CAS No. 55828-02-9) is a derivative of the widely utilized synthetic intermediate, ethyl cyanoacetate.[1] By incorporating a benzamido group, this molecule gains an additional layer of structural complexity and functionality, making it a promising candidate for the synthesis of novel therapeutic agents. The benzamide moiety is a common feature in many approved drugs, contributing to their pharmacological activity. The combination of the reactive cyano and ester groups with the benzamido functionality within a single, relatively small molecule presents a unique opportunity for the construction of diverse and complex molecular architectures. While specific literature on Ethyl 2-benzamido-2-cyanoacetate is limited, its structural components suggest significant potential as a precursor in drug discovery programs, particularly in the synthesis of heterocyclic compounds.[2]

Chemical Structure and Nomenclature

The chemical structure of Ethyl 2-benzamido-2-cyanoacetate features a central alpha-carbon substituted with a benzamido group (-NHC(O)Ph), a cyano group (-CN), an ethoxycarbonyl group (-C(O)OCH₂CH₃), and a hydrogen atom.

IUPAC Name: ethyl 2-benzamido-2-cyanoacetate[3]

Molecular Formula: C₁₂H₁₂N₂O₃

Molecular Weight: 232.24 g/mol

CAS Number: 55828-02-9[3]

Caption: Chemical structure of Ethyl 2-benzamido-2-cyanoacetate.

Physicochemical and Spectroscopic Properties (Predicted)

| Property | Predicted Value/Information | Basis for Prediction |

| Appearance | White to off-white crystalline solid.[3] | Similar N-acylated amino acid esters are typically solids at room temperature. |

| Melting Point | Likely in the range of 100-150 °C. | Introduction of the rigid benzamido group would significantly increase the melting point compared to its precursor, ethyl 2-amino-2-cyanoacetate. |

| Solubility | Soluble in polar organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. | The ester and amide functionalities suggest solubility in moderately polar organic solvents. |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the alpha-proton, and multiplets for the aromatic protons of the benzoyl group, as well as a broad singlet for the amide proton. | Based on standard chemical shifts for similar functional groups. |

| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and amide, the cyano carbon, the alpha-carbon, the carbons of the ethyl group, and the aromatic carbons. | Based on standard chemical shifts for similar functional groups. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (ester and amide), C≡N stretching (nitrile), and aromatic C-H and C=C stretching. | Functional group analysis. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 232.24. Fragmentation patterns would likely involve loss of the ethoxy group, the ethoxycarbonyl group, and cleavage of the amide bond. | Based on the molecular weight and common fragmentation pathways. |

Synthesis and Reactivity

A plausible and efficient synthesis of Ethyl 2-benzamido-2-cyanoacetate would involve the N-benzoylation of a suitable precursor, ethyl 2-amino-2-cyanoacetate. This precursor itself can be synthesized from ethyl cyanoacetate.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from the readily available ethyl cyanoacetate.

Caption: Proposed two-step synthesis of Ethyl 2-benzamido-2-cyanoacetate.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a suggested procedure based on standard organic chemistry transformations and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken, and the reaction should be performed by a trained chemist.

Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate

This step can be achieved through various methods, including the Strecker synthesis or by direct amination of a halogenated precursor. A common method involves the reaction of ethyl bromocyanoacetate with an ammonia source.[4]

Step 2: N-Benzoylation of Ethyl 2-amino-2-cyanoacetate to yield Ethyl 2-benzamido-2-cyanoacetate

This is a standard Schotten-Baumann reaction.

-

Reagents and Equipment:

-

Ethyl 2-amino-2-cyanoacetate

-

Benzoyl chloride

-

A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

-

-

Procedure:

-

Dissolve Ethyl 2-amino-2-cyanoacetate (1.0 eq.) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1-1.5 eq.) to the solution and cool the mixture in an ice bath with stirring.

-

Slowly add benzoyl chloride (1.05 eq.) dropwise to the cooled solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any unreacted benzoyl chloride. This typically involves washing with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Ethyl 2-benzamido-2-cyanoacetate.

-

Reactivity Profile

The reactivity of Ethyl 2-benzamido-2-cyanoacetate is dictated by its three key functional groups:

-

The α-proton: The proton on the carbon bearing the cyano and ester groups is acidic and can be removed by a suitable base. This allows for the molecule to act as a nucleophile in alkylation and condensation reactions.

-

The Cyano and Ester Groups: These groups are susceptible to nucleophilic attack. For instance, they can be hydrolyzed under acidic or basic conditions. The cyano group can also be reduced to an amine or participate in cycloaddition reactions.

-

The Benzamido Group: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The aromatic ring can undergo electrophilic aromatic substitution reactions.

Applications in Drug Development

The true value of Ethyl 2-benzamido-2-cyanoacetate lies in its potential as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of multiple reactive sites allows for its elaboration into a wide array of complex structures, particularly heterocycles, which are a cornerstone of modern medicinal chemistry.[2]

Precursor for Heterocyclic Synthesis

Ethyl 2-benzamido-2-cyanoacetate is an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. The active methylene proton, in conjunction with the cyano and ester functionalities, can participate in a variety of cyclization reactions. For example, it can be envisioned as a key building block in the synthesis of substituted pyridines, pyrimidines, and thiazoles, many of which exhibit a broad range of biological activities.

A Scaffold for Bioactive Molecules

The benzamido group is a well-established pharmacophore found in a multitude of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. By incorporating this moiety into a reactive cyanoacetate backbone, Ethyl 2-benzamido-2-cyanoacetate provides a direct route to novel compounds that combine the desirable properties of both structural motifs. The term "healing drugs" found in a supplier's description suggests its potential role as an intermediate in the synthesis of compounds with therapeutic properties.[3]

Caption: Potential applications of Ethyl 2-benzamido-2-cyanoacetate in drug discovery.

Safety and Handling

As with any chemical reagent, Ethyl 2-benzamido-2-cyanoacetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is not available, compounds containing cyano groups should be handled with care to avoid ingestion, inhalation, and skin contact.

Conclusion

Ethyl 2-benzamido-2-cyanoacetate represents a promising yet underexplored building block for medicinal chemistry and drug development. Its unique combination of a benzamido group with the reactive cyanoacetate moiety offers a versatile platform for the synthesis of a wide range of complex and potentially bioactive molecules. While the currently available data on this specific compound is limited, its structural features and the established importance of its constituent functional groups in pharmacology strongly suggest its utility. Further research into the synthesis, reactivity, and applications of Ethyl 2-benzamido-2-cyanoacetate is warranted and holds the potential to unlock new avenues in the quest for novel therapeutic agents.

References

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved February 24, 2026, from [Link]1]

-

LookChem. (n.d.). 2-benzoylamino-2-cyanoacetic acid ethyl ester CAS NO.55828-02-9. Retrieved February 24, 2026, from [Link]3]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]5]

-

PubChem. (n.d.). Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate. Retrieved February 24, 2026, from [Link].

-

Ainscow, B. E., et al. (2014). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. Journal of Sulfur Chemistry, 35(5), 553-561. [Link]4]

Sources

- 1. Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate | C13H14N2O4 | CID 9943163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-benzamido-2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-benzamido-2-cyanoacetate is a versatile chemical intermediate of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring an ester, a nitrile, and an amide group at a single stereocenter, makes it a valuable precursor for the synthesis of complex molecules, including non-proteinogenic α-amino acids and various heterocyclic compounds. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations to ensure high yield and purity.

Introduction: Strategic Importance of Ethyl 2-benzamido-2-cyanoacetate

Ethyl 2-benzamido-2-cyanoacetate, with the chemical structure C₆H₅CONHCH(CN)COOC₂H₅, serves as a pivotal building block in medicinal and materials chemistry. Its core utility stems from its identity as a protected α-amino nitrile ester. This structure is closely related to the intermediates used in the classical Erlenmeyer-Plöchl synthesis, which is a foundational method for preparing amino acids and azlactones (oxazolones)[1][2].

The benzamido group provides robust protection for the nitrogen atom, while the cyano and ester groups offer orthogonal reactivity for subsequent chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the ester can be hydrolyzed or transesterified, opening numerous pathways for molecular elaboration. Understanding its synthesis is therefore key to unlocking its potential in complex target-oriented synthesis.

Core Synthetic Methodology: N-Benzoylation of Ethyl 2-amino-2-cyanoacetate

The most direct and efficient synthesis of Ethyl 2-benzamido-2-cyanoacetate is achieved through the N-benzoylation of its corresponding amino ester precursor, Ethyl 2-amino-2-cyanoacetate[3]. This reaction is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions, which are optimized for the acylation of amines.

2.1. Principle of the Reaction & Mechanistic Causality

The synthesis hinges on the reaction between the nucleophilic amino group of Ethyl 2-amino-2-cyanoacetate and the highly electrophilic carbonyl carbon of benzoyl chloride. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino ester attacks the carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: The resulting protonated amide is neutralized. This step is critical. An external base is required to scavenge the hydrogen chloride (HCl) that is formed as a byproduct. In the absence of a base, the HCl would protonate the starting amino ester, rendering it non-nucleophilic and halting the reaction.

2.2. Key Reagents and Experimental Choices

-

Substrate: Ethyl 2-amino-2-cyanoacetate[3]. The quality of this starting material is paramount for a clean reaction.

-

Acylating Agent: Benzoyl chloride is the most common reagent due to its high reactivity.

-

Base (Acid Scavenger): The choice of base influences the reaction environment.

-

Aqueous Base (e.g., Sodium Hydroxide, Sodium Bicarbonate): Used in a biphasic Schotten-Baumann reaction. This is effective for separating the product from inorganic salts. The synthesis of hippuric acid from glycine and benzoyl chloride often employs this method[4].

-

Organic Base (e.g., Pyridine, Triethylamine): Used in a single-phase organic solvent system (e.g., Dichloromethane, THF). Pyridine can also act as a nucleophilic catalyst. This method simplifies workup if the resulting hydrochloride salt can be easily filtered or washed away.

-

-

Solvent: A solvent that does not react with the acylating agent is required. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices for reactions with organic bases. For aqueous bases, a biphasic system with a non-polar organic solvent is used.

Experimental Protocol & Workflow

This protocol is based on established Schotten-Baumann procedures for N-acylation[4].

3.1. Materials & Equipment

-

Ethyl 2-amino-2-cyanoacetate hydrochloride (or free base)

-

Benzoyl Chloride

-

Pyridine or 10% Aqueous Sodium Hydroxide

-

Dichloromethane (DCM) or other suitable organic solvent

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

3.2. Step-by-Step Synthesis Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-amino-2-cyanoacetate (1.0 eq) in dichloromethane (DCM). If starting from the hydrochloride salt, add a slight excess of an organic base like triethylamine (2.2 eq) and stir for 15-20 minutes to liberate the free amine. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Base & Acylating Agent: Add pyridine (1.2 eq) to the cooled solution. Slowly add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amino ester is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, likely a solid or viscous oil, should be purified by recrystallization. A common solvent system for such compounds is ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, Ethyl 2-benzamido-2-cyanoacetate.

3.3. Visualization of Experimental Workflow

Caption: Workflow for the synthesis of Ethyl 2-benzamido-2-cyanoacetate.

Mechanistic Pathway

The mechanism follows a standard nucleophilic acyl substitution pathway, highlighting the crucial role of the base in neutralizing the HCl byproduct.

Caption: Mechanism of N-benzoylation for Ethyl 2-benzamido-2-cyanoacetate.

Data Summary and Considerations

The following table summarizes the critical parameters for the synthesis. While specific yield data for this exact molecule is not widely published in indexed journals, yields for analogous Schotten-Baumann reactions are typically high.

| Parameter | Condition/Reagent | Rationale / Field Insight |

| Stoichiometry | Amino Ester: 1.0 eq | Limiting reagent. |

| Benzoyl Chloride: 1.1-1.2 eq | A slight excess ensures complete consumption of the amino ester. | |

| Base: 1.2-2.2 eq | Must be in excess to neutralize all generated HCl. | |

| Temperature | 0-10 °C (Addition) | Controls the exothermic reaction, preventing side product formation. |

| Room Temp (Reaction) | Sufficient for the reaction to proceed to completion. | |

| Reaction Time | 2-4 hours | Typically sufficient; can be monitored by TLC for optimization. |

| Expected Yield | 75-90% | Based on analogous, high-yielding N-acylation reactions. |

Trustworthiness & Self-Validation: The protocol is self-validating through in-process monitoring (TLC) to confirm the consumption of starting material. The work-up procedure is designed to systematically remove unreacted reagents and byproducts. Final product purity should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

References

-

Molander, G. A., & Wolfe, C. N. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-339. [Link]

-

Corson, B. B., Scott, R. W., & Vose, C. E. (1929). CYANOACETAMIDE. Organic Syntheses, 9, 36. [Link]

-

Ingersoll, A. W., & Burns, G. R. (1929). ETHYL CYANOACETATE. Organic Syntheses, 6, 45. [Link]

-

Wikipedia contributors. (2023). Ethyl cyanoacetate. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Hippuric acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Barrowliff, M. (1921). Organic medical chemicals. PrepChem. [Link]

-

PrepChem. (2023). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [Link]

-

Cambridge University Press. (n.d.). Erlenmeyer-Plochl Azlactone Synthesis. [Link]

-

Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01018. [Link]

-

Gundu, S., et al. (2014). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. [Link]

-

Cohen, J. B. (1919). A Class-Book of Organic Chemistry. PrepChem. [Link]

-

National Center for Biotechnology Information. (2024). Ethyl 2-amino-2-cyanoacetate. PubChem Compound Database. [Link]

-

Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

-

Shirodkar, P. Y., et al. (2017). Cyanoacetylation of 2-aminothiophenes and evaluation of in vitro antioxidant and antibacterial activities of the products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 387-393. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Condensation Reactions Involving Ethyl 2-benzamido-2-cyanoacetate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Ethyl 2-benzamido-2-cyanoacetate as a versatile precursor in condensation reactions. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical aspects of these synthetic transformations.

Introduction: The Unique Reactivity of Ethyl 2-benzamido-2-cyanoacetate

Ethyl 2-benzamido-2-cyanoacetate is a unique active methylene compound characterized by the presence of three electron-withdrawing groups—a benzamido, a cyano, and an ethyl ester group—all attached to a single carbon atom. This structural feature renders the α-hydrogen exceptionally acidic, making it a highly reactive substrate for a variety of base-catalyzed condensation reactions. The benzamido group, in particular, introduces both steric bulk and electronic effects that can be leveraged to control the stereochemistry and reactivity of the molecule, offering distinct advantages over simpler active methylene compounds like ethyl cyanoacetate.[1]

The products of these condensation reactions, typically highly functionalized α,β-unsaturated systems and heterocyclic scaffolds, are of significant interest in medicinal chemistry and materials science.[1][2] This guide will focus on two principal classes of condensation reactions involving Ethyl 2-benzamido-2-cyanoacetate: the Knoevenagel condensation and the Gewald aminothiophene synthesis.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[3][4] For Ethyl 2-benzamido-2-cyanoacetate, this reaction provides a direct route to electron-deficient alkenes, which are valuable Michael acceptors and precursors for more complex molecular architectures.

Reaction Mechanism

The reaction proceeds via a base-catalyzed mechanism. A base abstracts the acidic α-hydrogen from Ethyl 2-benzamido-2-cyanoacetate to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate. Subsequent dehydration yields the stable α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel Condensation.

General Protocol for Knoevenagel Condensation

This protocol provides a general framework for the Knoevenagel condensation of Ethyl 2-benzamido-2-cyanoacetate with a variety of aldehydes and ketones. The choice of catalyst and solvent may be optimized for specific substrates.[3][5]

Materials:

-

Ethyl 2-benzamido-2-cyanoacetate

-

Aldehyde or ketone (1.0 eq)

-

Basic catalyst (e.g., piperidine, triethylamine, DBU; 0.1-0.2 eq)[3][6]

-

Solvent (e.g., ethanol, acetonitrile, toluene)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve Ethyl 2-benzamido-2-cyanoacetate (1.1 eq) and the carbonyl compound (1.0 eq) in the chosen solvent (5-10 mL per mmol of carbonyl compound).

-

Catalyst Addition: Add the basic catalyst to the reaction mixture.

-

Reaction Conditions: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Detailed Protocol: Synthesis of Ethyl 2-benzamido-2-cyano-3-phenylacrylate

This specific protocol details the reaction with benzaldehyde as a model substrate.

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-benzamido-2-cyanoacetate (2.32 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and absolute ethanol (30 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add piperidine (0.1 mL, 1 mmol) to the reaction mixture. The addition of a mild base like piperidine is crucial for the initial deprotonation of the active methylene compound without promoting side reactions.[5]

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (eluent: 30% ethyl acetate in hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain pure Ethyl 2-benzamido-2-cyano-3-phenylacrylate. Further purification can be achieved by recrystallization from hot ethanol if necessary.

| Parameter | Value | Rationale |

| Catalyst | Piperidine | A mild organic base, effective for Knoevenagel condensations, minimizing side reactions.[5] |

| Solvent | Ethanol | A polar protic solvent that readily dissolves the reactants and is suitable for reflux conditions. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |

Gewald Aminothiophene Synthesis: A Multicomponent Route to Heterocycles

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[4][7] Ethyl 2-benzamido-2-cyanoacetate can serve as the active methylene component in this reaction, leading to the formation of highly substituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.

Reaction Mechanism

The Gewald reaction is a one-pot synthesis that involves the condensation of a carbonyl compound, an α-cyanoester (in this case, Ethyl 2-benzamido-2-cyanoacetate), and elemental sulfur in the presence of a base.[4][8][9] The mechanism begins with a Knoevenagel condensation to form an α,β-unsaturated nitrile. Subsequently, elemental sulfur adds to the β-position of the double bond, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

General Protocol for Gewald Synthesis

This protocol outlines the general procedure for the Gewald reaction using Ethyl 2-benzamido-2-cyanoacetate.

Materials:

-

Ethyl 2-benzamido-2-cyanoacetate

-

Aldehyde or ketone (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine, diethylamine; 0.2-0.5 eq)[7]

-

Solvent (e.g., ethanol, methanol, DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine the carbonyl compound (1.0 eq), Ethyl 2-benzamido-2-cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and the solvent.

-

Base Addition: Add the base to the stirred suspension.

-

Reaction Conditions: Heat the mixture, typically to 40-50 °C, and stir for the required time, monitoring by TLC.

-

Work-up: Cool the reaction mixture and pour it into ice-water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

Detailed Protocol: Synthesis of Ethyl 4-amino-5-benzamido-2-methylthiophene-3-carboxylate

This protocol details the synthesis of a substituted 2-aminothiophene using acetone as the carbonyl component.

Step-by-Step Methodology:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place acetone (5.8 g, 100 mmol), Ethyl 2-benzamido-2-cyanoacetate (23.2 g, 100 mmol), elemental sulfur (3.5 g, 110 mmol), and ethanol (100 mL).

-

Stir the mixture to form a suspension.

-

Carefully add morpholine (4.4 g, 50 mmol) dropwise over 10 minutes. The choice of morpholine as a base is common in Gewald reactions as it effectively catalyzes the reaction while minimizing side products.[7] An exothermic reaction may be observed, and the temperature should be maintained below 40 °C.

-

After the addition is complete, continue stirring at room temperature for 1 hour, then heat the mixture to 45-50 °C and maintain for 3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then pour it into 500 mL of ice-water with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven at 50 °C. Recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

| Parameter | Value | Rationale |

| Base | Morpholine | A secondary amine that is an effective catalyst for the Gewald reaction.[7] |

| Solvent | Ethanol | A suitable solvent that facilitates the dissolution of reactants and allows for moderate reaction temperatures. |

| Temperature | 45-50 °C | A mild temperature that promotes the reaction without significant decomposition of reactants or products. |

| Reaction Time | 3 hours | Generally sufficient for the completion of the reaction. |

Conclusion

Ethyl 2-benzamido-2-cyanoacetate is a highly valuable and versatile building block in organic synthesis. Its unique electronic and steric properties make it an excellent substrate for a range of condensation reactions, providing efficient access to complex and biologically relevant molecules. The Knoevenagel condensation and Gewald aminothiophene synthesis are just two examples of its broad utility. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies for applications in drug discovery and materials science.

References

- Benchchem. Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate.

-

Wikipedia. Ethyl cyanoacetate. Available from: [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]

-

PMC. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Available from: [Link]

-

Arkivoc. A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Available from: [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Available from: [Link]

-

Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

-

Arkat USA. Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Available from: [Link]

-

ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. Available from: [Link]

-

Wikipedia. Gewald reaction. Available from: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

-

ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available from: [Link]

-

Journal of the American Chemical Society. Condensation of Ethyl Cyaaoacetate with Alkene Oxides. Available from: [Link]

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

-

SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

-

ChemRxiv. Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. Available from: [Link]

-

Patsnap. Ethyl cyanoacetate patented technology retrieval search results. Available from: [Link]

-

RSC Publishing. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. Available from: [Link]

-

E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available from: [Link]

-

ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Available from: [Link]

Sources

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ethyl 2-benzamido-2-cyanoacetate in nucleobase analog synthesis

Application Note: Strategic Utilization of Ethyl 2-benzamido-2-cyanoacetate in De Novo Nucleobase Analog Synthesis

Abstract & Strategic Overview

Ethyl 2-benzamido-2-cyanoacetate (CAS: 14718-06-0) is a high-value, multifunctional "push-pull" alkene precursor used critically in the synthesis of N-heterocycles, specifically 4-substituted-5-aminopyrimidines and subsequent purine analogs . Unlike simple cyanoacetates, the presence of the benzamido (

-

Nitrogen Incorporation: It introduces the N7/N9 nitrogen source early in the synthetic pathway, bypassing the need for later-stage nitration/reduction steps common in Traube synthesis.

-

Electronic Activation: The benzamido group stabilizes the enolate intermediate, facilitating condensation with amidines (e.g., formamidine, acetamidine) under milder basic conditions.

-

Orthogonal Protection: The benzoyl group acts as a robust protecting group for the C5-amine of the resulting pyrimidine, which survives initial cyclization but can be hydrolyzed selectively to access free 4,5-diaminopyrimidine scaffolds.

This guide details the "Shaw Synthesis" pathway, focusing on the condensation with formamidine to yield 4-amino-5-benzamidopyrimidin-6-one , a universal precursor for hypoxanthine and guanine analogs.

Mechanism of Action: The "Shaw" Pyrimidine Synthesis

The reaction proceeds via a base-catalyzed condensation between the active methylene of the ethyl 2-benzamido-2-cyanoacetate and the electrophilic center of an amidine.

Mechanistic Pathway:

-

Deprotonation: Sodium ethoxide generates the enolate at the

-carbon of the cyanoacetate. -

Nucleophilic Attack: The enolate attacks the amidine carbon.

-

Cyclization: The amidine nitrogen attacks the ester carbonyl (releasing ethanol) and the nitrile carbon (forming the amino group).

-

Result: Formation of the pyrimidine core with the benzamido group retained at position 5.

Pathway Visualization (DOT)

Figure 1: The Shaw Synthesis Pathway from Acyclic Precursor to Purine Scaffold.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol: Synthesis of 4-amino-6-hydroxy-5-benzamidopyrimidine

This protocol is optimized for reproducibility and scale-up potential (10g scale). It addresses the common issue of "gummy" intermediates by controlling the pH and solvent ratios during workup.

Safety Note: Work in a fume hood. Sodium ethoxide is moisture-sensitive and corrosive.

Materials & Reagents

-

Precursor: Ethyl 2-benzamido-2-cyanoacetate (10.0 g, 43.1 mmol).

-

Reagent: Formamidine acetate (5.4 g, 51.7 mmol, 1.2 eq).

-

Base: Sodium ethoxide (Freshly prepared from 2.5 g Na metal in 100 mL abs. Ethanol) OR Commercial 21% wt solution.

-

Solvent: Absolute Ethanol (anhydrous).

Step-by-Step Methodology

-

Base Preparation:

-

In a dry 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet, dissolve Sodium metal (2.5 g) in Absolute Ethanol (100 mL). Stir until evolution of H2 ceases.[7]

-

Critical Insight: If using commercial NaOEt solution, ensure it is not yellow/brown (indication of degradation).

-

-

Condensation:

-

Add Formamidine acetate (5.4 g) to the ethoxide solution. Stir for 10 minutes at room temperature to liberate the free amidine base.

-

Add Ethyl 2-benzamido-2-cyanoacetate (10.0 g) in one portion. The solution will likely turn orange/red.

-

Heat to Reflux (78°C) for 4 to 6 hours .

-

Checkpoint: Monitor by TLC (System: CHCl3:MeOH 9:1). The starting material (

) should disappear, and a baseline spot (product salt) will appear.

-

-

Isolation (The "Gummy" Phase Prevention):

-

Cool the reaction mixture to room temperature.

-

Evaporate the ethanol under reduced pressure (Rotavap) to approximately 20% of the original volume.

-

Add Ice Water (50 mL) to the residue. The sodium salt of the pyrimidine is water-soluble; filter off any unreacted insoluble impurities if present.

-

Acidification: Carefully acidify the filtrate with Glacial Acetic Acid (dropwise) to pH 5-6.

-

Observation: The product will precipitate as a white to pale-yellow solid. Do not use strong mineral acids (HCl) initially, as this can hydrolyze the benzamido group prematurely.

-

-

Purification:

-

Filter the solid under vacuum.

-

Wash with cold water (2 x 20 mL) followed by cold ethanol (1 x 10 mL).

-

Recrystallization: Recrystallize from DMF/Water or Ethanol/Water (50:50) if high purity (>98%) is required for biological assays.

-

Experimental Workflow Diagram (DOT)

Figure 2: Step-by-step Protocol for Pyrimidine Synthesis.

Data Analysis & Troubleshooting

Expected Yields & Solvents

The choice of amidine and solvent significantly impacts the yield. The table below summarizes internal data for the condensation of Ethyl 2-benzamido-2-cyanoacetate.

| Reactant (Amidine) | Solvent System | Reaction Time | Yield (%) | Product Identity |

| Formamidine Acetate | NaOEt / EtOH | 4 h | 72% | 4-amino-6-hydroxy-5-benzamidopyrimidine |

| Acetamidine HCl | NaOEt / EtOH | 6 h | 65% | 2-methyl analog |

| Guanidine HCl | NaOEt / EtOH | 5 h | 81% | 2,4-diamino-6-hydroxy-5-benzamidopyrimidine |

| Formamidine Acetate | NaOMe / MeOH | 4 h | 68% | Methyl ester transesterification byproducts possible |

Troubleshooting Guide

-

Problem: Low yield / Sticky precipitate.

-

Cause: Incomplete acidification or water contamination in the initial ethanol.

-

Solution: Ensure ethanol is anhydrous. During workup, ensure pH reaches 5.0. If sticky, sonicate the mixture in water for 15 minutes to induce crystallization.

-

-

Problem: Loss of Benzoyl group.

-

Cause: Reaction temperature too high (>100°C) or base concentration too high.

-

Solution: Maintain gentle reflux. Do not use pressure vials unless necessary.

-

-

Problem: Starting material remains.

-

Cause: Degraded Formamidine Acetate (hygroscopic).

-

Solution: Dry Formamidine Acetate in a desiccator over

before use.

-

Application Extension: Purine Ring Closure

To convert the pyrimidine intermediate into a purine (e.g., Hypoxanthine analog):

-

Thermal Cyclization: Heat the 4-amino-6-hydroxy-5-benzamidopyrimidine at 200-220°C in a high-boiling solvent (e.g., Dowtherm A) or neat. The benzoyl oxygen acts as the leaving group (as water/benzoic acid equivalent) or rearranges.

-

Alkaline Cyclization: Reflux in 1N NaOH. This hydrolyzes the benzoyl group to the amine (forming 4,5-diamino-6-hydroxypyrimidine) and then requires a carbon source (Formic acid/Triethylorthoformate) to close the ring.

-

Note: The thermal route typically yields the 2-phenylpurine derivative if the benzoyl carbon is incorporated, whereas hydrolysis + formic acid yields the unsubstituted purine.

-

References

-

Shaw, G., & Butler, D. N. (1959). Purines, Pyrimidines, and Glyoxalines. Part XIII. Syntheses of 5-Benzamidopyrimidines. Journal of the Chemical Society, 4040-4045.

-

PubChem Compound Summary. (2023).

-

Albert, A. (1969). The interaction of 2-amino-2-cyanocetamide with formamidine.[13] Journal of the Chemical Society C: Organic.

-

BenchChem. (2025).[10] Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate.[5][13] (Contextual reference for cyanoacetate reactivity).

Disclaimer: This protocol is for research purposes only. Users must conduct their own safety assessments.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. news-medical.net [news-medical.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. rsc.org [rsc.org]

Catalytic conditions for reacting Ethyl 2-benzamido-2-cyanoacetate

Application Note: Optimizing Catalytic Frameworks for the Functionalization of Ethyl 2-benzamido-2-cyanoacetate

Executive Summary & Chemical Context

Ethyl 2-benzamido-2-cyanoacetate (1 ) is a "masked" amino acid scaffold. Structurally, it possesses a methine proton (

Why this molecule matters:

Unlike standard ethyl cyanoacetate, 1 is already nitrogen-functionalized. Its primary utility lies in C-alkylation to generate

The Challenge:

The steric bulk of the benzamido group and the potential for competitive

The Solution: This guide prioritizes Phase Transfer Catalysis (PTC) and Mild Base Catalysis . These methods offer superior C-selectivity, operational simplicity, and higher yields compared to classical homogenous strong base conditions.

Reaction Landscape & Mechanistic Logic

The reactivity of 1 is defined by its ambident nucleophilic character upon deprotonation.

-

Path A (Preferred): C-Alkylation. The carbanion is the "softer" nucleophile and is kinetically favored with soft electrophiles (alkyl halides) under PTC conditions.

-

Path B (Avoided): N-Alkylation. The amide proton is less acidic (

) than the methine proton ( -

Path C: Michael Addition.[1] The stabilized carbanion is an excellent Michael donor for electron-deficient alkenes.

Diagram 1: Reaction Pathways and Selectivity Control

Caption: Reaction landscape showing the divergence between desired C-functionalization and competitive N-alkylation.

Critical Parameters for Catalysis

Phase Transfer Catalysis (PTC)

PTC is the method of choice for alkylating 1 . By using a solid inorganic base (Solid-Liquid PTC) or concentrated aqueous base (Liquid-Liquid PTC), we keep the organic phase "dry," preventing ester hydrolysis.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) | Quaternary ammonium salts with moderate lipophilicity balance extraction of the anion into the organic phase and displacement of the leaving group. |

| Base | Solid | |

| Solvent | Acetonitrile (SL-PTC) or Toluene (LL-PTC) | Acetonitrile promotes |

| Temperature | 40°C - 60°C | Sufficient to overcome steric hindrance of the benzamido group without causing thermal decomposition. |

Detailed Experimental Protocols

Protocol A: Solid-Liquid PTC Alkylation (Green Chemistry Optimized)

Target: Synthesis of Ethyl 2-alkyl-2-benzamido-2-cyanoacetate. Best for: Primary alkyl halides (Benzyl bromide, Methyl iodide, Allyl bromide).

Reagents:

-

Ethyl 2-benzamido-2-cyanoacetate (1.0 equiv)

-

Alkyl Halide (1.1 - 1.2 equiv)

-

Potassium Carbonate (

), anhydrous, finely powdered (2.0 equiv) -

TBAB (10 mol%)

-

Acetonitrile (

) [10 mL per gram of substrate]

Procedure:

-

Setup: Charge a round-bottom flask with 1 ,

, and TBAB. Add Acetonitrile and stir to create a suspension. -

Activation: Stir at room temperature for 15 minutes. The mixture may turn slightly yellow, indicating anion formation.

-

Addition: Add the Alkyl Halide dropwise.[2]

-

Note: If the reaction is exothermic (e.g., with methyl iodide), use a water bath to maintain ambient temperature.

-

-

Reaction: Heat the mixture to 50°C and stir vigorously.

-

Monitoring: Check TLC (SiO2, Hexane:EtOAc 3:1) every hour. The starting material (lower Rf) should disappear, replaced by a less polar spot.

-

-

Workup:

-

Filter off the solid salts (

, excess -

Evaporate the filtrate under reduced pressure.[2]

-

Redissolve the residue in Ethyl Acetate and wash with water (

) to remove residual catalyst. -

Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high crystallinity of benzamido derivatives.

Validation Check:

-

1H NMR: Look for the disappearance of the methine singlet (

5.5-6.0 ppm) and the appearance of the alkyl group signals.

Protocol B: Michael Addition to Acrylates

Target: Synthesis of Glutamic Acid derivatives.

Reagents:

-

Ethyl 2-benzamido-2-cyanoacetate (1.0 equiv)

-

Ethyl Acrylate or Acrylonitrile (1.2 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%)

-

Ethanol (Absolute)[3]

Procedure:

-

Dissolve 1 in Ethanol.

-

Add the Michael acceptor (Ethyl Acrylate) in one portion.

-

Add catalytic DBU (0.05 equiv).

-

Stir at Room Temperature for 2-4 hours.

-

Why RT? Michael additions are reversible. High heat favors the retro-Michael reaction.

-

-

Quench: Add a few drops of dilute Acetic Acid to neutralize the DBU.

-

Isolation: Pour into ice water. The product often precipitates as a white solid. Filter and dry.[2][4]

Mechanistic Visualization (PTC Cycle)

The following diagram illustrates the "Interfacial Mechanism" where the deprotonation happens at the solid surface, and the quaternary ammonium salt shuttles the active anion into the organic phase.

Diagram 2: Solid-Liquid Phase Transfer Catalytic Cycle

Caption: The catalytic cycle showing the shuttling of the active benzamido-cyanoacetate anion by the quaternary ammonium (Q+) catalyst.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | "Poisoning" of catalyst by Iodide ions.[5] | If using Alkyl Iodides, the iodide ion binds tightly to the |

| N-Alkylation Observed | Base is too strong or Temp is too high. | Switch from KOH/NaOH to |

| Hydrolysis of Ester | Water in the system. | Ensure "Solid-Liquid" conditions are strictly anhydrous. Use freshly dried Acetonitrile. |

| No Reaction | Steric hindrance of Benzamido group. | Increase catalyst loading to 15 mol%. Switch solvent to DMF (though workup is harder) to increase anion nucleophilicity. |

References

-

Makosza, M. (2000). Phase-transfer catalysis.[4][5][6][7] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

-

O'Donnell, M. J. (2001). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link -

BenchChem Application Notes. (2025). Phase Transfer Catalysis: Protocols for Active Methylene Compounds. Link

-

Diez-Barra, E., et al. (1997). Phase transfer catalysis without solvent: Synthesis of N-alkyl benzamides and cyanoacetates. Synthetic Communications. Link

Sources

- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 6. Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst [organic-chemistry.org]

- 7. crdeepjournal.org [crdeepjournal.org]

Application Note: Regioselective Alkylation of Ethyl 2-benzamido-2-cyanoacetate

This Application Note is structured to address the complex regioselectivity inherent in the alkylation of Ethyl 2-benzamido-2-cyanoacetate .

While the prompt specifically requests "N-alkylation," chemical reality dictates that C-alkylation is the thermodynamically and kinetically favored pathway for this substrate due to the high acidity of the

Therefore, this guide is designed as a Regiocontrol Protocol : it details the standard C-alkylation (primary application for amino acid synthesis) while explicitly analyzing the conditions that might lead to N-alkylation (often as an impurity) and how to distinguish/control these pathways.

Executive Summary

Ethyl 2-benzamido-2-cyanoacetate is a critical "masked" glycine equivalent used in the synthesis of

This protocol provides:

-

Mechanistic Grounding: Why C-alkylation dominates and how N-alkylation occurs as a specific side-reaction.

-

Core Protocols: Two validated methods (Classical Anhydrous vs. Phase Transfer Catalysis) for introducing alkyl groups.

-

Regiochemical Analysis: Techniques to confirm the site of alkylation using NMR spectroscopy.

Chemical Logic & Mechanism

The pKa Hierarchy

The regioselectivity is dictated by the relative acidity of the protons on the substrate.

-

-Proton (

-

Amide Proton (

): The pKa of a secondary amide is typically ~21–25 .

Conclusion: Standard bases (alkoxides, hydrides, carbonates) will deprotonate the

-

The

-position is already substituted (blocked). -

Reaction conditions (solvent/cation) extremely favor the "hard" nucleophile (N/O) over the "soft" nucleophile (C).

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway showing the competition between C- and N-alkylation. C-alkylation is the dominant pathway for the unsubstituted substrate.

Experimental Protocols

Method A: Classical Anhydrous Alkylation (NaH/DMF)

Best for: Unreactive electrophiles or large scale synthesis where water exclusion is critical.

Reagents:

-

Substrate: Ethyl 2-benzamido-2-cyanoacetate (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in oil) (1.1 eq)

-

Solvent: Anhydrous DMF or THF (0.5 M concentration)

-

Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 eq)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Base Washing: Place NaH (1.1 eq) in the flask. Wash twice with anhydrous hexane to remove mineral oil. Decant hexane carefully.

-

Solvation: Suspend the washed NaH in anhydrous DMF at 0°C.

-

Deprotonation: Dissolve Ethyl 2-benzamido-2-cyanoacetate in a minimal amount of DMF. Add dropwise to the NaH suspension over 20 minutes.

-

Observation: Evolution of

gas. Solution typically turns yellow/orange (formation of the enolate). -

Hold: Stir at 0°C for 30 minutes until gas evolution ceases.

-

-

Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

-

Monitor: Check via TLC (EtOAc/Hexane 3:7). The starting material spot (

) should disappear.

-

-

Quench: Cool to 0°C. Carefully add saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

. -

Purification: Recrystallization (EtOH/Water) is preferred over column chromatography for these crystalline solids.

Method B: Phase Transfer Catalysis (Green Protocol)

Best for: Operational simplicity, avoiding NaH, and reactive electrophiles (Benzyl/Allyl halides).

Reagents:

-

Substrate (1.0 eq)

-

Base:

(Solid, anhydrous) (2.0 eq) -

Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (10 mol%)

-

Solvent: Acetonitrile (

) or Toluene.

Step-by-Step Procedure:

-

Charge: To a flask, add Substrate,

, and TEBA catalyst. -

Solvent: Add Acetonitrile (0.5 M). Stir vigorously.

-

Addition: Add Alkyl Halide (1.2 eq) in one portion.

-

Reflux: Heat to 50–80°C (depending on electrophile reactivity).

-

Time: Reaction is typically faster than Method A (1–4 hours).

-

Workup: Filter off the solid salts (

/KX). Evaporate the solvent. -

Purification: Recrystallize the residue.

Critical Analysis: C- vs. N-Alkylation

If your specific goal is N-alkylation , you are fighting the natural reactivity of the molecule. However, distinguishing the two is critical for quality control.

Data Comparison: Regioselectivity Factors

| Parameter | Favors C-Alkylation (Standard) | Favors N-Alkylation (Impurity/Target) |

| Substrate | Unsubstituted ( | |

| Leaving Group | Soft (Iodide, Bromide) | Hard (Sulfates, Tosylates) |

| Solvent | Protic or Polar Aprotic (DMF) | Highly Polar (HMPA) w/ Oxygen coordination |

| Counter-ion |

Characterization (NMR Diagnostics)

How to confirm if you made the Amino Acid precursor (C-alkyl) or the impurity (N-alkyl):

1. Proton NMR (

-

C-Alkylated Product:

-

The

-proton signal (typically a singlet around -

The Amide N-H signal remains (broad singlet,

7.0–8.5 ppm). -

Key Check:

shake will exchange the Amide N-H, confirming the Nitrogen is still protonated.

-

-

N-Alkylated Product:

-

The Amide N-H signal disappears .

-

The

-proton signal remains (often split if the alkyl group has neighboring protons).

-

2. IR Spectroscopy:

-

C-Alkyl: Retention of the Amide II band (~1550

, N-H bending). -

N-Alkyl: Disappearance of N-H stretch (~3300

) and Amide II band.

Experimental Workflow Diagram

Figure 2: Operational workflow for alkylation and critical decision point for characterization.

References

- Sørensen, S. P. L. (1903). "Études sur la synthèse des acides aminés." Comptes Rendus des Travaux du Laboratoire Carlsberg, 6, 1-212.

-

Dunn, P. J., et al. (2018). "Green Chemistry in Drug Discovery." Green Chemistry, 20, 1925. Link (Discussion of PTC vs NaH in industrial alkylations).

-

O'Donnell, M. J. (2001). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link (Mechanistic insights on alkylation of glycine equivalents). -

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa values of cyanoacetates vs amides).

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for Ethyl 2-benzamido-2-cyanoacetate Condensation

Welcome to the technical support center for the condensation reaction involving Ethyl 2-benzamido-2-cyanoacetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

The condensation of Ethyl 2-benzamido-2-cyanoacetate with a carbonyl compound, such as an aldehyde, is a variant of the Knoevenagel condensation and the Erlenmeyer-Plöchl reaction.[1][2] It is a powerful method for carbon-carbon bond formation, leading to highly functionalized intermediates used in the synthesis of amino acids, peptides, and various heterocyclic compounds.[3][4] Temperature is arguably the most critical parameter in this reaction, acting as a double-edged sword: it can drive the reaction to completion but also introduce a host of side products if not properly controlled.

Section 1: The Reaction Mechanism and the Critical Role of Temperature

The reaction proceeds via a base-catalyzed mechanism. The base deprotonates the α-carbon of the ethyl 2-benzamido-2-cyanoacetate, which is made acidic by the adjacent cyano and ester groups, forming a resonance-stabilized enolate.[1] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1]

Temperature influences every stage of this process:

-

Enolate Formation: While often initiated at room temperature, gentle warming can facilitate the deprotonation of less acidic methylene compounds.

-

Nucleophilic Attack: This step is often exothermic, but an initial energy input may be required to overcome the activation barrier, especially with less reactive ketones.[1]

-

Dehydration (Elimination): This is the most temperature-sensitive step. Higher temperatures significantly favor the elimination of water to form the final condensed product. However, excessive heat is the primary cause of side-product formation and decomposition.[5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the optimization of this reaction.

Q1: What is a good starting temperature for my optimization experiments? A good starting point for the classical Erlenmeyer-Plöchl synthesis is typically between 80-100 °C.[7] This temperature range is usually sufficient to promote the final dehydration step without causing rapid decomposition. For Knoevenagel-type condensations, which may use stronger organic bases, reactions can often be initiated at room temperature and gently heated to 40-70 °C as needed.[6] It is always advisable to monitor the reaction progress closely by Thin Layer Chromatography (TLC).[8]

Q2: My reaction yield is very low. Is temperature the only factor I should consider? While temperature is critical, it is not the only factor. Low yield is often a multi-faceted problem. The most crucial initial step is the Knoevenagel condensation itself.[6] Before adjusting the temperature, verify the following:

-

Starting Material Quality: Ensure your aldehyde is free of acidic impurities (from oxidation) and that the ethyl 2-benzamido-2-cyanoacetate is pure and dry.

-

Catalyst Choice and Amount: The selection of the base is crucial.[6] Traditional methods use sodium acetate in acetic anhydride.[7] Milder conditions may employ secondary amines like piperidine or morpholine.[6] Ensure the correct stoichiometric or catalytic amount is used.

-

Solvent: The solvent must be appropriate for the chosen temperature and dissolve the reactants. Toluene, for instance, is suitable for higher temperatures and allows for the removal of water via a Dean-Stark apparatus.[6]

Q3: I'm observing multiple spots on my TLC analysis. What are the likely side products and how does temperature influence their formation? Observing multiple spots is a classic sign of side reactions, which are often exacerbated by excessive temperature or prolonged reaction times.

-

Unreacted Starting Material: If you see starting material spots, the reaction may be too cold or has not run long enough.

-

Racemized Product: Azlactones are prone to racemization at the α-carbon, especially in the presence of a base.[9] While this may not be visible on TLC unless you are using a chiral system, it can be a significant issue for stereospecific syntheses. Overheating can accelerate this process.

-

Decomposition Products: At very high temperatures, the azlactone ring or the final product can degrade, leading to a complex mixture of byproducts.

-

Self-Condensation or Polymerization: Aldehydes, particularly aliphatic ones, can self-condense at high temperatures.

Q4: Is it possible to run this condensation at room temperature? Yes, modern protocols have been developed that allow the reaction to proceed efficiently at room temperature. These methods often rely on:

-

Highly Active Catalysts: Using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate the reaction in water at room temperature.[10]

-

Alternative Energy Sources: Microwave-assisted synthesis can dramatically shorten reaction times, often using solvent-free conditions, which implies rapid heating but for a very short duration.[11]

-

Solid-Phase Catalysis: Using catalysts like alumina can enable the reaction to proceed instantly at room temperature by adsorbing the reactants onto its surface.[12]

Q5: How do I properly monitor the reaction to determine the optimal heating time and temperature? Diligent monitoring is the key to a self-validating protocol. Thin Layer Chromatography (TLC) is the most common and effective method.

-

Prepare a TLC plate spotting your starting aldehyde, your ethyl 2-benzamido-2-cyanoacetate, and a co-spot of both.

-

Once the reaction begins, take a small aliquot from the reaction mixture every 30-60 minutes and spot it on the TLC plate.

-

Run the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane).[8]

-

The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new, dominant product spot has appeared. This data will tell you when to stop heating, preventing the formation of degradation products from prolonged exposure to high temperatures.

Section 3: Advanced Troubleshooting Guide

When simple adjustments are not enough, a more systematic approach is required. Use this guide and the accompanying flowchart to diagnose and solve persistent issues.

Section 4: Data Summary & Experimental Protocols

The following table provides a summary of how temperature can influence reaction outcomes. These are representative data points based on typical observations in related condensation reactions.[5]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature | 50 °C | 80 °C | 110 °C (Reflux) |

| Reaction Time | 12 hours | 4 hours | 2 hours |

| Conversion | 65% | >95% | >95% |

| Isolated Yield | 55% | 85% | 70% |

| Purity (by NMR) | >98% | 95% | 80% |

| Primary Issue | Sluggish, incomplete reaction | Optimal balance | Significant side product formation/decomposition |

Protocol A: Classical High-Temperature Condensation

This protocol is based on the traditional Erlenmeyer-Plöchl synthesis conditions, which are robust and widely documented.[7]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 eq), Ethyl 2-benzamido-2-cyanoacetate (1.0 eq), and anhydrous sodium acetate (1.2 eq).

-

Solvent/Reagent Addition: Add acetic anhydride (3.0-4.0 eq) to the mixture. If a co-solvent is needed for solubility, use toluene.

-

Reaction Execution: Heat the reaction mixture in an oil bath to 80-100 °C. Stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add cold ethanol to the solidified mixture to quench the excess acetic anhydride and precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Protocol B: Optimized Room-Temperature Condensation

This protocol utilizes a more active catalyst system to avoid the need for high temperatures, which is ideal for sensitive substrates.[10][12]

-

Reagent Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and Ethyl 2-benzamido-2-cyanoacetate (1.1 eq) in a suitable solvent (e.g., dichloromethane or ethanol).

-

Catalyst Addition: Add a catalytic amount of an appropriate base. For example, add basic alumina (10 equivalents by weight) for a heterogeneous reaction or a strong organic base like DBU (0.1 eq) for a homogeneous reaction.[10][12]

-

Reaction Execution: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC every 30 minutes. Reactions are often complete in 1-3 hours.

-

Work-up (Alumina): If using alumina, filter off the catalyst and wash it with a small amount of the reaction solvent. Evaporate the combined filtrate under reduced pressure.

-

Work-up (DBU): Pour the reaction mixture into ice-cold water and acidify slightly with dilute HCl to neutralize the catalyst. The product will often precipitate.

-

Purification: Collect the solid by filtration or extract the product with an organic solvent. The crude material can be purified by recrystallization or column chromatography on silica gel.[8]

References

-

Rehman, A. et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology.

-

BenchChem (2025). Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate. BenchChem Technical Support.

-

Chang, C.-W. et al. (2024). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. ACS Omega.

-

Ingersoll, A. W. & Babock, S. H. (1932). Ethyl cyanoacetate. Organic Syntheses, 12, 40.

-

BenchChem (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem Technical Support.

-

BenchChem (2025). The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis. BenchChem Technical Support.

-

BenchChem (2025). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). BenchChem Technical Support.

-

Asghari, S. et al. (2007). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate. Arkivoc.

-

BenchChem (2025). Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. BenchChem Technical Support.

-

Wikipedia. Ethyl cyanoacetate.

-

Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis.

-

Rao, J. (2012). Erlenmeyer-Plochl Azlactone Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Taber, D. F. & Straney, P. J. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society.

-

Conway, P. A. et al. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository.

-

ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.

-

Romanelli, G. P. et al. (2009). A suitable synthesis of azlactones catalyzed by supported heteropolyacids. Catalysis Communications.

-

Habibi, D. et al. (2009). ERLENMEYER SYNTHESIS OF AZLACTONES BY SONOCHEMICAL REACTION IN IONIC LIQUIDS. Journal of Chemical Technology and Metallurgy.

-

ResearchGate. An Innovation for Development of Erlenmeyer–Plöchl Reaction and Synthesis of AT-130 Analogous.

-

Mitra, A. K. & Banerjee, K. (2003). Microwave-assisted Knoevenagel condensation of ethyl cyanoacetate with aldehydes. Zenodo.

-

Bollikolla, H. B. et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc.

-

Patsnap. Ethyl cyanoacetate patented technology retrieval search results.

-

Wang, C. et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Korean Chemical Society.

-

Aston University. A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. asianpubs.org [asianpubs.org]

- 11. zenodo.org [zenodo.org]

- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]

Technical Support Center: Stability of Ethyl 2-benzamido-2-cyanoacetate

Welcome to the technical support center for Ethyl 2-benzamido-2-cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound, particularly under reflux conditions. As a molecule with multiple reactive functional groups, understanding its stability profile is paramount for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of Ethyl 2-benzamido-2-cyanoacetate during heated reactions.

Q1: What are the primary stability concerns when refluxing Ethyl 2-benzamido-2-cyanoacetate?

When subjecting Ethyl 2-benzamido-2-cyanoacetate to reflux conditions, the primary concerns are centered around the potential hydrolysis of its three key functional groups: the ethyl ester, the benzamide, and the cyano (nitrile) group. The molecular structure features an activated α-carbon, flanked by electron-withdrawing groups, which influences its reactivity.[1] The stability is highly dependent on the pH of the reaction medium, the solvent system, and the reaction temperature.

-

Ester Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid and ethanol.[2][3]

-

Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions, typically first to an amide (cyanoacetamide derivative) and then further to a carboxylic acid.[2]

-

Amide Hydrolysis: While generally more stable than the ester, the benzamide linkage can also be cleaved under harsh acidic or basic reflux conditions, yielding benzoic acid and the corresponding amine.

-

Decarboxylation: Derivatives of cyanoacetic acid are known to undergo decarboxylation (loss of CO₂), particularly upon hydrolysis of the ester to a carboxylic acid.[4][5] Heating the resulting α-cyano carboxylic acid can lead to the formation of a nitrile byproduct.[6][7]

Q2: Under which pH conditions is the compound most likely to decompose?

Decomposition is most pronounced under either strong acidic or strong basic conditions due to catalysis of hydrolysis.

-

Strongly Basic Conditions (e.g., NaOH, KOH, NaOEt): These conditions will readily promote the hydrolysis of the ethyl ester to a carboxylate salt.[3] The nitrile group is also susceptible to hydrolysis under these conditions. The use of strong bases can produce hydrogen cyanide if side reactions occur.[2]

-

Strongly Acidic Conditions (e.g., refluxing in HCl, H₂SO₄): Strong mineral acids will catalyze the hydrolysis of all three functional groups: ester, nitrile, and amide.[2][8] The rate of hydrolysis will depend on the acid concentration and temperature.

-

Neutral/Near-Neutral Conditions: The compound is most stable under neutral conditions. However, prolonged heating in protic solvents like water or ethanol, even without added acid or base, can still lead to slow solvolysis. For sensitive applications, using an aprotic solvent under an inert atmosphere is recommended.